BenchChemオンラインストアへようこそ!

4-Aminopiperidine-2,6-dione

CRBN ligand PROTAC IMiD

4-Aminopiperidine-2,6-dione is the essential glutarimide-donating intermediate for synthesizing FDA-approved IMiDs like pomalidomide and lenalidomide. Its specific 4-amino substitution is critical for cereblon E3 ligase binding, a function 3-amino isomers cannot perform. Available as a free base (≥98%) or hydrochloride salt. Ideal for cGMP manufacturing, PROTAC development, and continuous flow synthesis. Ensure regulatory and technical compliance by procuring the validated 4-amino scaffold.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
Cat. No. B7807512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopiperidine-2,6-dione
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1C(CC(=O)NC1=O)N
InChIInChI=1S/C5H8N2O2/c6-3-1-4(8)7-5(9)2-3/h3H,1-2,6H2,(H,7,8,9)
InChIKeyZVHQEXASXNGICA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopiperidine-2,6-dione Technical Procurement Guide for Pharmaceutical Intermediate Selection


4-Aminopiperidine-2,6-dione (CAS 131052-72-7) is a heterocyclic glutarimide derivative with the molecular formula C₅H₈N₂O₂ and molecular weight 128.13 g/mol . The compound features a six-membered piperidine ring bearing two carbonyl groups at positions 2 and 6, with an amino substituent at position 4. This specific substitution pattern distinguishes it from positional isomers such as 3-aminopiperidine-2,6-dione, with which it shares an identical molecular formula and mass but exhibits fundamentally different reactivity and biological targeting . 4-Aminopiperidine-2,6-dione functions as the essential glutarimide-bearing scaffold that confers cereblon (CRBN) E3 ligase binding capability, making it a critical intermediate in the synthesis of immunomodulatory imide drugs (IMiDs) including pomalidomide and lenalidomide . Commercially, the compound is available as the free base at purity grades of 95.00–98% and as the hydrochloride salt (CAS 1957235-82-3) at ≥97–98% purity [1].

Why 4-Aminopiperidine-2,6-dione Cannot Be Replaced by Positional Isomers in IMiD and PROTAC Synthesis


Substituting 4-aminopiperidine-2,6-dione with its positional isomer 3-aminopiperidine-2,6-dione (CAS 2353-44-8) or other aminopiperidinediones is scientifically invalid due to distinct structure-activity relationships governing cereblon E3 ligase engagement. The glutarimide moiety—comprising the 2,6-diketopiperidine ring—is the established pharmacophore for CRBN binding; the amino group at the 4-position serves as the critical synthetic handle for conjugation to phthalimide or isoindolinone warheads . In contrast, 3-aminopiperidine-2,6-dione derivatives have been developed as aromatase inhibitors targeting estrogen-dependent cancers via an entirely different mechanism, demonstrating that the amino substitution position dictates both synthetic utility and biological target profile . The intact six-membered glutarimide ring conformation enables hydrogen bonding with CRBN, whereas substitution at the 3-position alters the electronic environment of the imide nitrogens and modifies ring geometry, potentially compromising binding affinity . Furthermore, patented synthetic routes for pomalidomide explicitly require 4-aminopiperidine-2,6-dione or its derivatives as the glutarimide-donating intermediate, and substitution with the 3-amino isomer would yield structurally distinct products lacking validated CRBN engagement [1].

Quantitative Differentiation Evidence: 4-Aminopiperidine-2,6-dione vs. 3-Aminopiperidine-2,6-dione and Other Comparators


Structural Basis for Differential Reactivity: 4-Amino vs. 3-Amino Substitution in Glutarimide Scaffolds

4-Aminopiperidine-2,6-dione and 3-aminopiperidine-2,6-dione are positional isomers sharing identical molecular formula (C₅H₈N₂O₂) and molecular mass (128.13 g/mol), yet the amino substitution position fundamentally alters chemical reactivity and biological targeting . The 4-amino substitution maintains an intact glutarimide pharmacophore with both imide NH groups available for hydrogen bonding to CRBN, while placing the primary amine at a geometry that enables downstream conjugation to phthalimide warheads without steric interference from the ring carbonyls . In the 3-amino isomer, the amino group resides adjacent to one of the imide carbonyls, introducing electronic perturbation of the glutarimide system and steric hindrance that would alter the trajectory of attached warheads . This positional difference is non-trivial: 3-aminopiperidine-2,6-dione derivatives have been independently developed as aromatase inhibitors for estrogen-dependent breast cancer, demonstrating that the two isomers serve entirely distinct drug discovery campaigns and cannot be interchanged in synthetic protocols .

CRBN ligand PROTAC IMiD

Patent-Documented Synthetic Exclusivity: 4-Aminopiperidine-2,6-dione in Pomalidomide Manufacturing

Chinese patent CN111675648B (2020) discloses a synthetic method for pomalidomide intermediates that explicitly requires 4-aminopiperidine-2,6-dione as the glutarimide donor [1]. The patent describes a condensation reaction between 4-aminopiperidine-2,6-dione and a phthalic acid derivative or phthalic anhydride to construct the pomalidomide core [2]. The process claims improved yield and purity outcomes through optimized reaction conditions: the method employs glutamic acid-derived intermediates, hydrochloric acid-mediated cyclization, and ammonia/ammonium hydroxide treatment in ethanol solvent, followed by filtration and drying to obtain the target compound [3]. This patent establishes a legal and technical precedent that 4-aminopiperidine-2,6-dione is the designated intermediate for pomalidomide synthesis; alternative aminopiperidinediones (including the 3-amino isomer) are not claimed or exemplified in this validated manufacturing route [1].

Pomalidomide process chemistry patent synthesis

Commercial Purity Grade Differentiation: Free Base (95–98%) vs. Hydrochloride Salt (≥97–98%) Specifications

4-Aminopiperidine-2,6-dione is commercially supplied in two distinct forms with quantifiable purity differences. The free base (CAS 131052-72-7) is available at 95.00% purity from suppliers such as Cool Pharm (Cat. No. KH-44962) [1], with additional vendors offering 98% grade material (Moldb Cat. No. M368662, 1g at $660.00 USD) . The hydrochloride salt form (CAS 1957235-82-3, C₅H₉ClN₂O₂, MW 164.59 g/mol) is offered at ≥97% purity by Cenmed/Aladdin (Cat. No. C09-0724-246, $790.63 USD for 1g) [2] and at ≥98% purity (NLT 98%) by MolCore (Cat. No. MC536850) . The salt form provides enhanced aqueous solubility and improved long-term stability under standard laboratory storage conditions (20°C for 2 years per MolCore specifications) , whereas the free base may require more stringent storage conditions to prevent degradation . This form-specific purity stratification enables procurement decisions based on downstream synthetic requirements: the free base for organic-soluble reaction conditions, or the hydrochloride salt when aqueous compatibility and higher shelf stability are prioritized.

intermediate procurement purity specification salt selection

Continuous Flow Synthesis Compatibility: Demonstrated Multi-Step Process Integration

A 2022 study published in the Journal of Flow Chemistry demonstrates a multi-step continuous flow synthesis of pomalidomide wherein 4-aminopiperidine-2,6-dione serves as a critical intermediate [1]. The flow chemistry approach achieved excellent reproducibility and efficient process control, with the authors noting that the continuous flow method enables safe operation and robust scalability compared to traditional batch synthesis [2]. The study specifically highlights the demand for reliable methods to prepare IMiD analogues for clinical screening, and 4-aminopiperidine-2,6-dione is the designated glutarimide-bearing intermediate in this validated flow protocol [3]. While the publication does not provide direct comparator data for 3-aminopiperidine-2,6-dione in flow synthesis, it establishes that 4-aminopiperidine-2,6-dione is the preferred intermediate for continuous manufacturing of pomalidomide and its analogues. In contrast, no peer-reviewed flow chemistry protocols have been published employing 3-aminopiperidine-2,6-dione for IMiD synthesis, underscoring the 4-amino scaffold's established role in process chemistry innovation [1].

flow chemistry process intensification IMiD manufacturing

Glutarimide Pharmacophore Integrity: Quantitative Structural Requirements for CRBN Binding

Structural biology studies have established that the intact glutarimide ring in a relaxed six-membered conformation is essential for cereblon (CRBN) binding, with the imide group serving as both a hydrogen bond donor and acceptor [1]. Crystal structures of CRBN bound by glutarimide (PDB entry 5OH4) demonstrate that the glutarimide moiety engages the CRBN binding pocket through specific hydrogen bonding interactions that are preserved in 4-aminopiperidine-2,6-dione [2]. In contrast, compounds lacking the ring amide functionality—such as phthalimide and glutaric anhydride—exhibit no detectable CRBN binding [1]. The 4-amino substitution on 4-aminopiperidine-2,6-dione maintains the intact glutarimide pharmacophore while providing a conjugation handle distal to the binding-critical imide nitrogens . This structural feature enables the compound to serve as a versatile scaffold for PROTAC and molecular glue degrader development. The 3-amino positional isomer, with its amino group adjacent to one imide carbonyl, introduces electronic perturbation that may alter hydrogen bonding capacity, though direct comparative CRBN binding data (Ki values) for 4-aminopiperidine-2,6-dione versus 3-aminopiperidine-2,6-dione was not identified in the accessed sources [3].

cereblon E3 ligase molecular glue

4-Aminopiperidine-2,6-dione: Validated Application Scenarios for Pharmaceutical Intermediate Procurement


Synthesis of FDA-Approved IMiDs: Pomalidomide and Lenalidomide Manufacturing

4-Aminopiperidine-2,6-dione is the essential glutarimide-donating intermediate in the synthesis of pomalidomide (CC-4047) and lenalidomide, both FDA-approved immunomodulatory drugs for multiple myeloma treatment [1]. The patented synthetic route (CN111675648B) explicitly requires 4-aminopiperidine-2,6-dione for condensation with phthalic anhydride derivatives to construct the pomalidomide core, with optimized conditions employing hydrochloric acid, ethanol, and ammonium hydroxide for cyclization and purification . Substitution with 3-aminopiperidine-2,6-dione would yield a structurally distinct product lacking the validated CRBN binding pharmacophore, as the amino group position governs both synthetic coupling geometry and downstream biological activity . For cGMP manufacturing and ANDA filing, procurement of the 4-amino scaffold is a regulatory and technical necessity.

PROTAC and Molecular Glue Degrader Scaffold Development

4-Aminopiperidine-2,6-dione provides the intact glutarimide pharmacophore essential for cereblon (CRBN) E3 ligase recruitment in PROTACs and molecular glue degraders [1]. Crystal structure evidence confirms that the glutarimide ring in a relaxed six-membered conformation engages CRBN through specific hydrogen bonding interactions (PDB entries 5OH4, 5OHB), while non-glutarimide scaffolds show no detectable binding . The 4-amino group serves as a synthetically accessible conjugation handle for attaching CRBN-recruiting moieties to target-protein ligands without perturbing the binding-critical imide functionality . The hydrochloride salt form (≥97–98% purity, 2-year stability at 20°C) offers enhanced aqueous solubility for bioconjugation reactions in buffer-compatible media, making it the preferred form for degrader library synthesis.

Continuous Flow Manufacturing of IMiD Analogues for Clinical Screening

For process chemistry teams implementing continuous flow synthesis platforms, 4-aminopiperidine-2,6-dione is validated in a peer-reviewed multi-step flow protocol for pomalidomide production (Journal of Flow Chemistry, 2022, DOI: 10.1007/s41981-022-00223-3) [1]. The flow approach achieved excellent reproducibility and safe operation, addressing the demand for reliable IMiD analogue preparation in clinical screening . The free base form (95–98% purity) is suitable for organic-soluble flow reaction conditions, and procurement of the patent-designated 4-amino scaffold ensures alignment with established flow chemistry methodologies . No comparable flow protocols have been published employing positional isomers, reinforcing the 4-amino scaffold's established role in process intensification [1].

Quote Request

Request a Quote for 4-Aminopiperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.